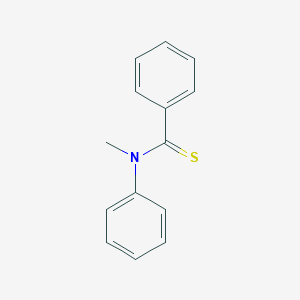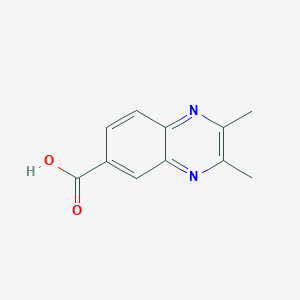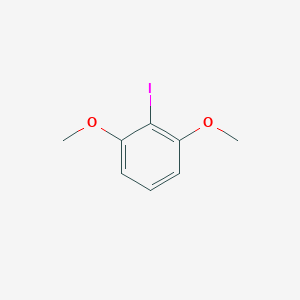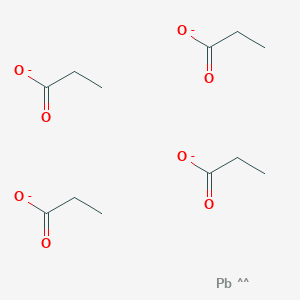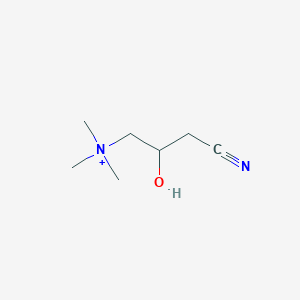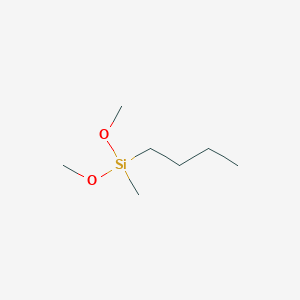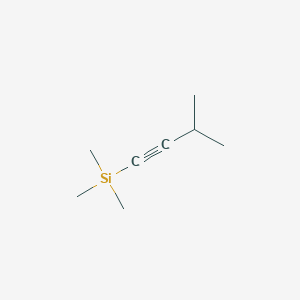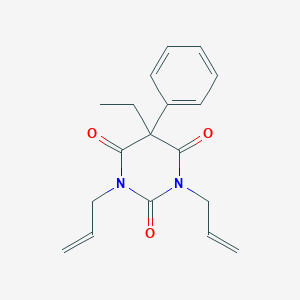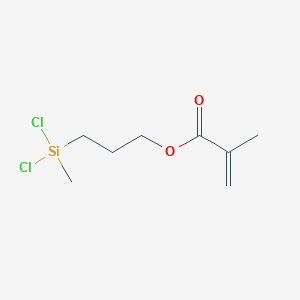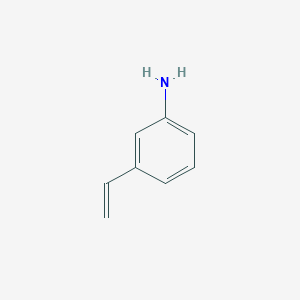
3-Vinylaniline
Overview
Description
3-Vinylaniline, also known as 3-Vinylbenzenamine, is an aromatic amine compound that has been used in a variety of scientific research applications. It is a colorless liquid with a pungent odor, and it is soluble in water, alcohol, and ether. This compound is a versatile compound that has been used in a variety of research applications, including synthesis, drug development, and biochemical studies.
Scientific Research Applications
Magnetically Recyclable Catalysts
- Application : 3-Vinylaniline is used in the creation of magnetically recyclable catalysts, particularly in the chemoselective reduction of 3-nitrostyrene. This has significant implications for the sustainable catalysis of aromatic amines, a crucial component in various chemical processes (Ma et al., 2019).
Chemoselective Hydrogenation
- Application : Research has focused on the chemoselective hydrogenation of 3-nitrostyrene to this compound, a process challenging due to competitive activation of vinyl and nitro groups. Innovations in catalyst design, particularly with gold nanoclusters, have led to significant advancements in this area (Tan et al., 2017).
Anticorrosion Properties
- Application : Polydiphenylamine blended with vinyl coatings, which potentially include this compound, demonstrates effective corrosion protection in steel. This application is especially relevant in industrial settings where metal corrosion can be a costly issue (Sathiyanarayanan et al., 2006).
Reproductive Disease Treatment
- Application : The ortho-alkenylation of aromatic amines, including this compound, has been explored for potential applications in treating reproductive diseases. This research demonstrates the broader medical and biological relevance of this compound derivatives (Yang et al., 2020).
Polymer Synthesis and Properties
- Application : this compound plays a role in the synthesis and modification of polymers, such as polyaniline, which have wide-ranging applications from conducting polymers to corrosion protection (Park et al., 2012).
Sensor Development
- Application : Research involving glyoxal bis(2-hydroxyanil) and poly(vinyl chloride) has led to the development of selective sensors for metal ions, indicating the potential of this compound derivatives in sensor technology (Gholivand & Sharifpour, 2003).
Quinoline Synthesis
- Application : this compound is instrumental in the synthesis of quinolines, compounds with significant pharmaceutical and chemical industry applications (Zheng et al., 2016).
Safety and Hazards
3-Vinylaniline may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing its dust/fume/gas/mist/vapours/spray and to avoid contact with skin and eyes . In case of contact, it is recommended to rinse cautiously with water and seek medical advice .
Mechanism of Action
Target of Action
3-Vinylaniline, also known as 3-Aminostyrene , is primarily used in the field of catalysis. Its primary targets are metal atoms, particularly platinum (Pt) atoms, that are anchored onto hollow nanocarbon (h-NC) edges . These Pt atoms play a crucial role in selective hydrogenation reactions .
Mode of Action
The interaction between this compound and its targets involves the formation of a Pt1-C bond, which significantly modifies the catalytic behavior of the anchored Pt atoms .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the hydrogenation of 3-nitrostyrene . The strong Pt-C bonding enhances the activation of reactants, leading to the efficient hydrogenation of 3-nitrostyrene to this compound .
Pharmacokinetics
Factors such as solubility, stability, and molecular weight (119.16 g/mol ) would play a role in its pharmacokinetic profile .
Result of Action
The result of this compound’s action is the efficient and selective hydrogenation of 3-nitrostyrene to this compound . The single-atom catalysts (SACs) demonstrated excellent activity for this reaction, with a turnover number greater than 31,000/h, which is 20 times higher than that of the best catalyst for such selective hydrogenation reactions reported in the literature .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the storage temperature (2-8°C ) can affect the stability of the compound. Furthermore, the physicochemical properties of the supports in the catalyst play a crucial role in modifying the catalytic behaviors of supported metal species .
Biochemical Analysis
Biochemical Properties
3-Vinylaniline plays a crucial role in biochemical reactions, particularly in the field of catalysis. It is known to interact with various enzymes and proteins, facilitating specific biochemical transformations. For instance, this compound is involved in the hydrogenation of 3-nitrostyrene to produce this compound, a reaction catalyzed by platinum-based catalysts . The interaction between this compound and these catalysts involves the formation of strong metal-carbon bonds, which enhances the catalytic activity and selectivity of the reaction .
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of certain enzymes involved in metabolic pathways, thereby altering the metabolic flux within cells
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules at the molecular level. It can bind to enzymes and proteins, leading to either inhibition or activation of their functions. For example, this compound has been found to inhibit the activity of certain cytochrome P450 enzymes, which are involved in drug metabolism . This inhibition occurs through the binding of this compound to the active site of the enzyme, preventing the substrate from accessing the catalytic site.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air . Long-term exposure to this compound has been associated with changes in cellular metabolism and gene expression, indicating potential cumulative effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can be used to study its biochemical properties without significant adverse effects . At high doses, this compound can cause toxicity, including liver damage and alterations in metabolic pathways . These dose-dependent effects highlight the importance of careful dosage control in experimental studies.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to amino acid metabolism. It interacts with enzymes such as cytochrome P450, which catalyze the oxidation of this compound to produce various metabolites . These metabolic transformations can affect the overall metabolic flux within cells, leading to changes in metabolite levels and cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes through passive diffusion or facilitated transport mechanisms . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments.
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. It has been observed to localize in the cytoplasm and nucleus, where it can interact with various biomolecules . The presence of targeting signals or post-translational modifications can further direct this compound to specific organelles, affecting its activity and function within the cell.
properties
IUPAC Name |
3-ethenylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N/c1-2-7-4-3-5-8(9)6-7/h2-6H,1,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFSSSYDVRQSDSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC(=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25036-23-1 | |
| Record name | Benzenamine, 3-ethenyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25036-23-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID40401335 | |
| Record name | 3-Vinylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40401335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
15411-43-5 | |
| Record name | 3-Vinylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40401335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Aminostyrene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




